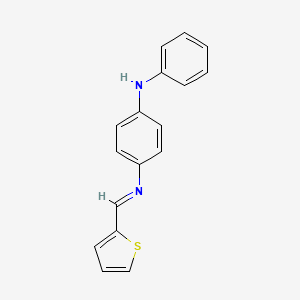
N-Phenyl-N'-(2-thienylmethylene)-1,4-phenylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N’-(2-thienylmethylene)-1,4-phenylenediamine is an organic compound that belongs to the class of Schiff bases. This compound is characterized by the presence of a phenyl group, a thienyl group, and a methylene bridge connecting them to a phenylenediamine core. Schiff bases are known for their wide range of applications in various fields due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-(2-thienylmethylene)-1,4-phenylenediamine typically involves the condensation reaction between N-phenyl-1,4-phenylenediamine and 2-thiophenecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N-Phenyl-N’-(2-thienylmethylene)-1,4-phenylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N’-(2-thienylmethylene)-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The phenyl and thienyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Phenyl-N’-(2-thienylmethylene)-1,4-phenylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development due to its ability to interact with biological targets.
Industry: Utilized in the design of conducting polymers and materials with non-linear optical properties.
Mechanism of Action
The mechanism of action of N-Phenyl-N’-(2-thienylmethylene)-1,4-phenylenediamine involves its interaction with molecular targets through the formation of coordination complexes. The Schiff base can chelate metal ions, which can then participate in various catalytic and biological processes. The compound’s ability to form stable complexes with metals is crucial for its activity in both chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-(2-thienylmethylene)hydrazine: Similar structure but with a hydrazine group instead of a phenylenediamine core.
N-Phenyl-N’-(2-furylmethylene)-1,4-phenylenediamine: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
N-Phenyl-N’-(2-thienylmethylene)-1,4-phenylenediamine is unique due to its specific combination of phenyl, thienyl, and phenylenediamine moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
18210-08-7 |
|---|---|
Molecular Formula |
C17H14N2S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
N-phenyl-4-(thiophen-2-ylmethylideneamino)aniline |
InChI |
InChI=1S/C17H14N2S/c1-2-5-15(6-3-1)19-16-10-8-14(9-11-16)18-13-17-7-4-12-20-17/h1-13,19H |
InChI Key |
YQZCWCKDOAXNRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















